

Assessing the Off-Target Effects of N-Methylbenzamide Derivatives: A Comparative Guide

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Compound of Interest		
Compound Name:	N-Methylbenzamide	
Cat. No.:	B147266	Get Quote

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The **N-methylbenzamide** scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents, from antipsychotics and antiemetics to histone deacetylase (HDAC) inhibitors used in oncology. While the on-target activity of these derivatives is often well-characterized, a thorough understanding of their off-target interactions is critical for predicting potential adverse effects, elucidating secondary mechanisms of action, and ensuring clinical safety. This guide provides a comparative overview of the off-target effects of various **N-Methylbenzamide** derivatives, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Off-Target Profiles

The off-target profile of a drug candidate is a crucial component of its preclinical safety assessment. The following tables summarize quantitative data for different classes of **N-Methylbenzamide** derivatives, highlighting their interactions with unintended biological targets.

G-Protein Coupled Receptor (GPCR) Binding

Substituted benzamides, particularly those developed as antipsychotics, often exhibit affinity for various neurotransmitter receptors beyond their primary target, the dopamine D2 receptor. This polypharmacology can contribute to both therapeutic efficacy and adverse side effects.



Table 1: Off-Target Binding Profile of Substituted Benzamide Antipsychotics

Compound	Primary Target(s)	Off-Target Ki (nM)
5-HT7		
Amisulpride (racemate)	D2/D3	~30-fold weaker than D2 affinity[1]
(R)-Amisulpride	5-HT7	>50-fold preference over (S)- enantiomer[1]
(S)-Amisulpride	D2	~40-fold preference over (R)- enantiomer[1]
Clebopride	D2	Interacts with $\alpha 1$, $\alpha 2$, β -adrenergic, 5-HT1, 5-HT2, and opiate sites[2]
Raclopride	D2	100-1000-fold selectivity for dopamine sites over other neurotransmitter receptors[2]
Sulpiride	D2	Specific for D2 receptors, but with lower potency (10 ⁻⁷ -10 ⁻⁶ M range)[2]

Note: Data is compiled from multiple sources. Ki values represent the inhibition constant, with lower values indicating higher affinity.

Kinase Inhibition

While not the primary targets for many **N-Methylbenzamide** derivatives, some have been found to interact with protein kinases. For instance, derivatives of 4-methylbenzamide have been investigated as kinase inhibitors. The following table provides a hypothetical comparison based on the analysis of structurally related compounds to guide the evaluation of novel **N-Methylbenzamide** derivatives.

Table 2: Hypothetical Kinase Selectivity Profile



Compound	Predicted Target(s)	Hypothetical IC50 (nM) vs. PDGFRα	Hypothetical IC50 (nM) vs. PDGFRβ	Potential Off- Target Kinases
4-methyl-N- (naphthalen-2- yl)benzamide	PDGFRα/β	50	75	VEGFR2, EGFR, Src
Imatinib (Reference)	PDGFRα/β, c- Kit, Abl	100	100	Lck, Syk, Src
Sunitinib (Reference)	PDGFRα/β, VEGFRs, c-Kit	2	8	Flt3, Ret, CSF- 1R

This data is illustrative and extrapolated from the activities of structural analogs for comparative purposes.[3] Experimental validation is required.

Histone Deacetylase (HDAC) Inhibition

Entinostat (MS-275) is a prominent **N-Methylbenzamide** derivative that functions as an HDAC inhibitor. Its selectivity across different HDAC isoforms is a key aspect of its therapeutic profile.

Table 3: HDAC Isoform Selectivity of Entinostat (MS-275)

Compound	Class I HDAC Inhibition (IC50, nM)	Class II HDAC Inhibition
HDAC1	HDAC2	
Entinostat (MS-275)	243	453

Experimental Protocols

A comprehensive assessment of off-target effects requires a multi-pronged approach, employing a variety of in vitro and cellular assays.

Radioligand Binding Assays for GPCRs



Objective: To determine the binding affinity of **N-Methylbenzamide** derivatives to a panel of GPCRs.

Methodology:

- Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cell lines or animal tissues.
- Assay Setup: In a multi-well plate, the cell membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the test compound.
- Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assays

Objective: To assess the inhibitory activity of **N-Methylbenzamide** derivatives against a panel of purified kinases.

Methodology:

- Kinase Panel Selection: A panel of recombinant kinases is chosen, often representing a broad sampling of the human kinome.
- Assay Reaction: Each kinase is incubated with its specific substrate and ATP in the presence of various concentrations of the test compound.
- Detection of Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. Common methods include



assays that measure the production of ADP (e.g., ADP-Glo™).

 Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated for each kinase.

Cellular Thermal Shift Assay (CETSA)

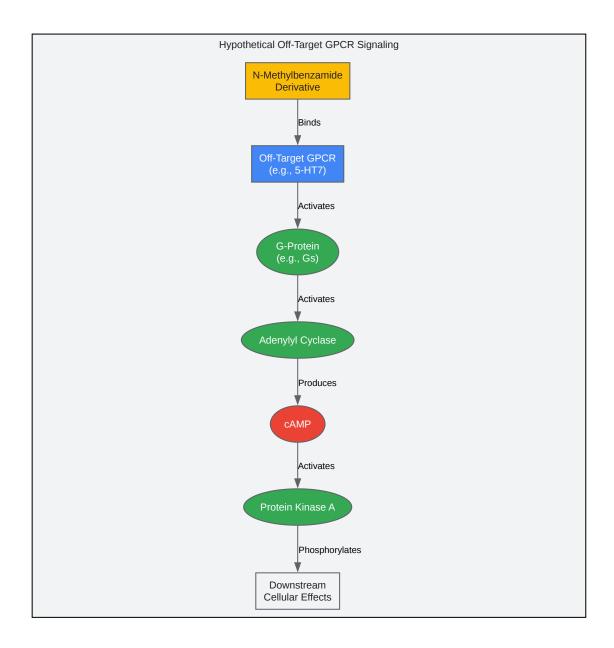
Objective: To confirm target engagement and identify off-targets in a cellular context by measuring changes in protein thermal stability upon compound binding.

Methodology:

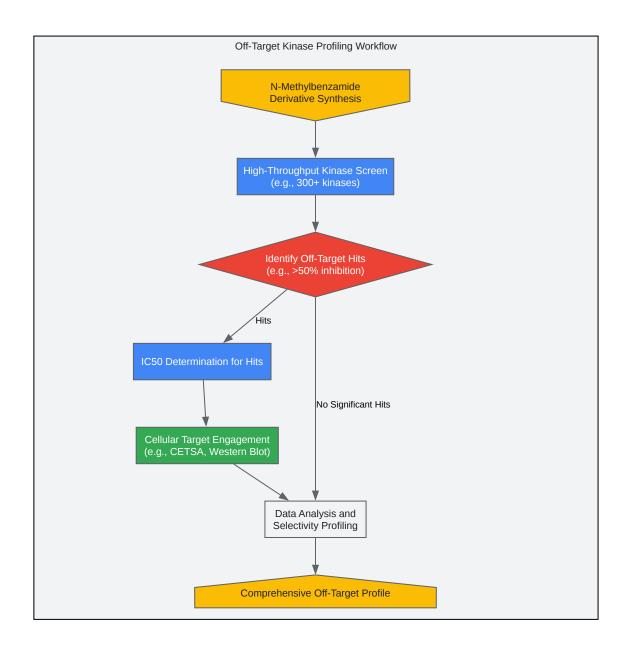
- Cell Treatment: Intact cells are treated with the N-Methylbenzamide derivative or a vehicle control.
- Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.
- Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble proteins by centrifugation.
- Protein Quantification: The amount of soluble target protein at each temperature is quantified using methods like Western blotting or mass spectrometry.
- Data Analysis: Binding of the compound to a protein stabilizes it, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Mandatory Visualizations Signaling Pathways and Experimental Workflows









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